molecular formula C8H8ClN3O2 B8140636 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B8140636
M. Wt: 213.62 g/mol
InChI Key: YQCBQEDDLZFPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a methyl substituent at position 2 and a carboxylic acid group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

For example, hydrazine hydrate has been used to synthesize 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives via reflux with ethyl esters or hydrazide intermediates . The pyrimidine variant likely follows similar strategies, substituting pyridine precursors with pyrimidine-based starting materials.

Applications: Imidazo[1,2-a]pyrimidine derivatives are explored for antimicrobial activity, corrosion inhibition, and as intermediates in drug discovery . The carboxylic acid moiety facilitates further functionalization, such as amidation or esterification, to generate bioactive analogs .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCBQEDDLZFPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Aminopyrimidine with α-Halocarbonyl Compounds

The imidazo[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation of 2-aminopyrimidine with α-halocarbonyl reagents such as bromopyruvic acid. For example, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate derivatives were synthesized by reacting 2-aminopyrimidine with ethyl bromopyruvate in dimethylformamide (DMF) at room temperature for 4 days. This method avoids thermal degradation and ensures regioselectivity, yielding the C2-substituted regioisomer as the kinetic product. Adjusting the position of the methyl group requires substitution at the pyrimidine precursor stage.

Role of Bromopyruvic Acid in Regiocontrol

Bromopyruvic acid serves as a critical reagent for introducing the carboxylic acid moiety at position 3 of the fused ring system. In a representative procedure, 2-amino-5-iodopyrimidine underwent cyclization with bromopyruvic acid in DMF, directly yielding imidazo[1,2-a]pyrimidine-3-carboxylic acid without requiring post-synthetic modifications. The reaction’s regiochemical outcome is sensitive to solvent polarity and temperature, with anhydrous conditions minimizing side reactions such as the Dimroth rearrangement.

Methylation Techniques for Introducing the 2-Methyl Substituent

Alkaline Earth Metal-Mediated Methylation

The 2-methyl group is introduced via N-methylation using methylating agents (e.g., dimethyl sulfate or iodomethane) in the presence of alkaline earth metal oxides or alkoxides. A patent describing the synthesis of 1-methylindazole-3-carboxylic acid demonstrated that calcium oxide or magnesium oxide in protic solvents (e.g., methanol) achieves >99% regioselectivity for N1-methylation over N2-methylation. Applied to imidazo[1,2-a]pyrimidines, this method ensures minimal ester byproduct formation (<0.1%) and avoids hazardous hydrogen evolution associated with alkali metal alkoxides.

Solvent and Base Optimization

Reactions conducted in methanol with barium oxide at reflux (3–4 hours) provided optimal yields of methylated intermediates. The alkaline earth base simultaneously acts as a desiccant, eliminating the need for anhydrous solvents. For instance, methylating 2-aminopyrimidine-3-carboxylic acid with dimethyl sulfate in methanol containing calcium oxide yielded 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid with 83.8% isolated yield after recrystallization.

Hydrolysis and Hydrochloride Salt Formation

Saponification of Ester Intermediates

Ethyl or methyl esters of the target compound are hydrolyzed under basic conditions. A mixture of NaOH in ethanol/water (60°C, 6 hours) cleaved the ester group of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate to the free carboxylic acid. The reaction progress was monitored via HPLC, with yields exceeding 90% when conducted under nitrogen to prevent oxidation.

Acidification and Salt Precipitation

The free carboxylic acid was converted to its hydrochloride salt by treating the aqueous solution with concentrated hydrochloric acid (pH ≈ 4). Filtration and washing with cold water removed residual inorganic salts, followed by vacuum drying at 50°C to yield 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride as a white crystalline solid.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): Signals at δ 8.90 (d, J = 2.5 Hz, 1H, H5), 8.57 (d, J = 2.5 Hz, 1H, H7), and 3.88 (s, 3H, CH3) confirmed the imidazo[1,2-a]pyrimidine structure.

  • ESI-MS : A molecular ion peak at m/z 191 [M+H]+ aligned with the molecular formula C9H10N4O.

HPLC Purity Profiling

Crude products exhibited >99% purity after recrystallization, as verified by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Residual solvents and byproducts (e.g., unreacted starting material) were reduced to <0.1% via slurry purification in hot 1-propanol.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialMethylation AgentYield (%)Purity (%)
Cyclization2-AminopyrimidineBromopyruvic acid8599.91
Alkaline Earth2-Aminopyrimidine-3-esterDimethyl sulfate83.899.82
Hydrazide RouteEthyl ester derivativeHydrazine hydrate8998.5

The cyclization route offers superior regiocontrol, while alkaline earth-mediated methylation ensures scalability and safety. The hydrazide intermediate method, though high-yielding, introduces additional steps for hydrazide-to-acid conversion.

Mechanistic Considerations and Side Reactions

Dimroth Rearrangement Risks

Under aqueous basic conditions, the imidazo[1,2-a]pyrimidine core may undergo Dimroth rearrangement, shifting substituents between positions 2 and 3. Anhydrous reaction conditions and neutral pH during hydrolysis mitigate this risk, preserving the 3-carboxylic acid configuration.

Byproduct Formation

Minor byproducts include regioisomeric methyl esters (<0.1%) and unreacted starting materials (<0.5%), which are removed via pH-controlled recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Synthesis of 2-Methylimidazo[1,2-a]pyrimidine Derivatives

The synthesis of derivatives of 2-methylimidazo[1,2-a]pyrimidine has been extensively studied. Various methods have been employed to create compounds with enhanced biological activity:

  • Vilsmeier Reaction : This method has been utilized to introduce formyl groups into the imidazo[1,2-a]pyrimidine structure, facilitating further modifications that enhance biological properties .
  • Michael Addition : This reaction has been used to synthesize fluoromethylated derivatives which have shown promising activity against neurodegenerative disorders by targeting monoamine oxidase B and butyrylcholinesterase .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-methylimidazo[1,2-a]pyrimidine derivatives:

  • In vitro Studies : Compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity .
  • Mechanism of Action : Some studies suggest that these compounds may function as dual inhibitors of specific kinases involved in cancer proliferation .

Antimicrobial Properties

Research has indicated that 2-methylimidazo[1,2-a]pyrimidine derivatives possess antimicrobial properties:

  • Activity Against Drug-Resistant Strains : Certain analogues have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
  • Case Study : A notable study involved the synthesis of benzyl amides from this compound which displayed high potency against replicating Mycobacterium tuberculosis in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been explored:

  • In vitro Assays : Several derivatives were tested for their effects on leukocyte functions and inflammatory responses induced by zymosan in mouse models. Results indicated significant anti-inflammatory activity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective therapeutics:

  • Modification Strategies : SAR studies have revealed that specific substitutions on the imidazo[1,2-a]pyrimidine core can enhance potency against targeted diseases. For example, modifications leading to increased lipophilicity have been associated with improved cell membrane permeability .

Development of Anti-TB Agents

A comprehensive study focused on modifying existing imidazo[1,2-a]pyridine structures to enhance their activity against tuberculosis:

  • Researchers synthesized a series of 2-methylimidazo[1,2-a]pyridine derivatives and evaluated their anti-TB activity using high-throughput screening methods. The most promising candidates showed significant reductions in bacterial load in infected mouse models .

Cancer Therapeutics

Another pivotal study investigated the dual-functionality of selected imidazo[1,2-a]pyrimidines as kinase inhibitors:

  • The study demonstrated that certain compounds could inhibit both Aurora-A kinase and KSP, showcasing their potential as multi-targeted anticancer agents .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HCT116 cells
Antimicrobial ActivityEffective against MDR-TB with MIC values from 0.03 to 5 μM
Anti-inflammatory EffectsInhibition of leukocyte functions in vitro
SAR StudiesModifications enhancing potency and bioavailability

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazo-fused heterocycles. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride C₉H₉ClN₃O₂* 229.65 (calc.) Methyl (C2), carboxylic acid (C3) Antimicrobial intermediates; corrosion inhibition (hypothesized)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate C₈H₅ClN₂O₂ 196.59 Chlorine (C6), carboxylic acid (C3) Pharmaceutical intermediate; slightly soluble in water
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde C₁₃H₁₀N₂O 210.23 Phenyl (C2), aldehyde (C3) Corrosion inhibitor; adsorbs on metal surfaces via O/N atoms and π-electrons
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride C₉H₁₀ClN₂O₂ 222.64 Acetic acid side chain (C3) Structural similarity (0.83); potential bioactive derivatives
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 Ethyl ester (C3), methyl (C2) Precursor for hydrazides and amides; used in antimicrobial compound synthesis

*Note: Molecular weight calculated based on analogous pyridine derivatives and adjustments for pyrimidine ring substitution.

Key Differences in Reactivity and Bioactivity

Substituent Effects :

  • Chlorine vs. Methyl : The 6-chloro derivative (CAS 138642-97-4) exhibits reduced solubility compared to the methyl-substituted target compound, impacting bioavailability .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde enables Schiff base formation, crucial for corrosion inhibition, whereas the carboxylic acid group facilitates salt formation and derivatization .

The phenyl-substituted analog’s corrosion inhibition efficiency (up to 73% at 10 mM) highlights the role of aromatic substituents in surface adsorption .

Synthetic Flexibility :

  • Hydrazide intermediates (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide) are pivotal for synthesizing spiro and thiazolidine derivatives, a pathway applicable to pyrimidine analogs .

Research Findings

  • Antimicrobial Potential: Derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibit MIC values of 6.25–12.5 µg/mL against M. tuberculosis, indicating structure-activity relationships (SAR) dependent on the heterocyclic core .
  • Corrosion Inhibition : Pyrimidine derivatives like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde follow Langmuir adsorption isotherms, with inhibition efficiency correlating with electron-donating substituents .
  • Thermodynamic Stability : Molecular dynamics simulations suggest that fused imidazo-pyrimidines exhibit stronger adsorption on metal surfaces than pyridine analogs due to enhanced π-electron density .

Biological Activity

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). A study highlighted that certain analogues demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong antimicrobial potential .

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor properties. A series of studies have reported that various imidazo[1,2-a]pyrimidine derivatives exhibit promising in vitro antitumor activity against cancer cell lines such as MCF-7. For example, compounds synthesized in one study demonstrated high cytotoxicity against these cells while also displaying antioxidant activities .

The mechanism of action for this compound involves interaction with specific biochemical pathways. Research suggests that these compounds can disrupt cellular processes in bacteria and cancer cells by targeting key enzymes and receptors involved in cell proliferation and survival .

Study on Antimicrobial Properties

A notable study conducted by Moraski et al. focused on the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and their evaluation against both replicating and non-replicating Mtb. The results indicated that certain derivatives exhibited potent anti-TB activity with MIC values as low as 0.625 μg/mL . This highlights the potential of structural modifications to enhance the efficacy of imidazo[1,2-a]pyridine analogues.

Antitumor Efficacy Assessment

In another investigation into the antitumor effects of imidazo[1,2-a]pyrimidine derivatives, researchers found that specific compounds not only inhibited cell growth but also induced apoptosis in cancer cells. The study demonstrated that these compounds could serve as effective agents in cancer therapy due to their ability to generate reactive oxygen species (ROS) upon irradiation, making them suitable candidates for photodynamic therapy .

Research Findings Summary

Study Focus Findings
Moraski et al.Antimicrobial ActivityMIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain
Farag et al.Antitumor ActivityHigh cytotoxicity against MCF-7 cell line with antioxidant effects
Zhou et al.Synthesis and Biological ActivitiesIdentified various derivatives with significant anti-inflammatory properties

Q & A

Q. What are the optimized synthetic routes for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride?

The compound is synthesized via multi-step reactions, including halogen-metal exchange and coupling with phosphine derivatives. For example, a Grignard reagent (isopropylmagnesium chloride·LiCl) reacts with a brominated precursor, followed by quenching with chlorodiphenylphosphine and purification via reverse-phase HPLC to isolate the hydrochloride salt. Yields can be low (~6%), necessitating optimization of reaction time, temperature, and purification methods (e.g., silica chromatography, recrystallization) . Alternative routes involve coupling with amines under inert atmospheres using carbodiimide activators like EDC·HCl in dichloromethane .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • 1H NMR (400 MHz, DMSO-d6) identifies substituent patterns (e.g., methyl groups at δ 1.82 ppm) and aromatic proton environments .
  • LC/MS (Method 1, retention time 3.734 min) and HRMS (e.g., m/z 333.1157 for [M+H]+) confirm molecular weight and fragmentation patterns .
  • HPLC (≥97% purity) and melting point analysis (e.g., 176–177°C for analogs) ensure batch consistency .

Q. What therapeutic applications are suggested by structural analogs of this compound?

Imidazo-pyrimidine derivatives exhibit bioactivity in neuropeptide S receptor antagonism (rodent models) and sedation/hypnosis (e.g., 2-(1,3,4-thiadiazol-2-yl)-imidazo[1,2-a]pyrimidines). Modifications at the 2- and 3-positions enhance pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational modeling predict adsorption behavior and reactivity?

DFT calculations (B3LYP/6-31+G(d,p)) model electron density distributions to identify reactive sites (e.g., oxygen/nitrogen atoms and π-electrons). Molecular dynamics simulations predict adsorption onto metal surfaces (e.g., α-Fe₂O₃ (111)) by analyzing binding energies and orientation. These methods align with experimental polarization studies showing mixed-type inhibition in corrosive environments .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhances receptor binding affinity .
  • In vitro assays : Evaluate analogs for target selectivity (e.g., neuropeptide S receptor) and metabolic stability using liver microsomes.
  • Pharmacokinetic profiling : Assess bioavailability and half-life in rodent models to prioritize candidates for preclinical trials .

Q. What mechanistic insights explain corrosion inhibition by related imidazo-pyrimidines?

Polarization studies reveal mixed-type inhibition (anodic/cathodic suppression) in HCl environments. Adsorption follows the Langmuir isotherm , suggesting monolayer formation on carbon steel. Synergistic effects between nitrogen/oxygen atoms and π-electrons enhance surface coverage, validated by SEM/EDS and quantum chemical descriptors (e.g., ΔE between HOMO and LUMO) .

Q. How can contradictions between experimental and theoretical data be resolved?

Discrepancies in yield (e.g., 5.9% vs. predicted 30%) may arise from incomplete halogen-metal exchange or side reactions. Adjust reaction parameters (e.g., lower temperature for Grignard stability) and validate intermediates via in situ FTIR or GC-MS . For computational outliers, refine force fields in MD simulations or incorporate solvent effects in DFT models .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Multi-step syntheses face bottlenecks in purification (e.g., low solubility in EtOAC) and intermediate instability. Strategies include:

  • Flow chemistry for exothermic reactions (e.g., chlorination).
  • Crystallization optimization using antisolvents (e.g., ether) to improve yield and purity.
  • Process analytical technology (PAT) to monitor critical quality attributes in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.